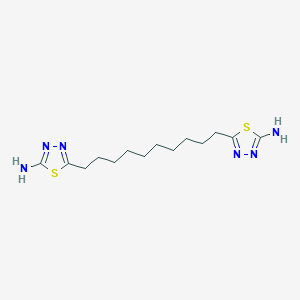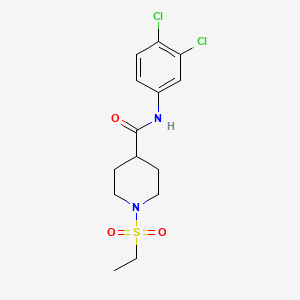
N-(3,4-dimethylphenyl)-2-propionylhydrazinecarbothioamide
説明
N-(3,4-dimethylphenyl)-2-propionylhydrazinecarbothioamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a hydrazine derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMPP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the function of the nervous system.
Biochemical and Physiological Effects
DMPP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DMPP induces apoptosis in cancer cells by activating the caspase pathway. DMPP has also been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antibiotics. In vivo studies have shown that DMPP increases the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through leaching and volatilization.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMPP has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of DMPP, including the development of new antitumor agents based on DMPP, the development of new antibiotics based on DMPP, and the study of the mechanism of action of DMPP. Additionally, the application of DMPP in material science and agriculture should be further explored. Overall, DMPP has great potential for various applications and warrants further study.
科学的研究の応用
DMPP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPP has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. DMPP has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. In agriculture, DMPP has been found to increase the efficiency of nitrogen fertilizers, leading to increased crop yields. In material science, DMPP has been used as a ligand for the synthesis of various metal complexes.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-4-11(16)14-15-12(17)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRXAIFRRZTZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716677.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4716680.png)

![ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716688.png)


![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4716716.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4716724.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4716728.png)

![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4716739.png)

![N-[5-(2-{[2-(4-methylphenoxy)ethyl]thio}phenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4716760.png)